2-Benzyl-2-tert-butylpyrrolidine
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Overview
Description
2-Benzyl-2-tert-butylpyrrolidine is a chemical compound with the molecular formula C15H23N and a molecular weight of 217.35 g/mol It is a pyrrolidine derivative characterized by the presence of a benzyl group and a tert-butyl group attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
The synthesis of 2-Benzyl-2-tert-butylpyrrolidine typically involves the reaction of pyrrolidine with benzyl chloride and tert-butyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-Benzyl-2-tert-butylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Benzyl-2-tert-butylpyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-tert-butylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting their activity and subsequent biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Benzyl-2-tert-butylpyrrolidine can be compared with other pyrrolidine derivatives such as:
2-Benzylpyrrolidine: Lacks the tert-butyl group, which may result in different chemical and biological properties.
2-tert-Butylpyrrolidine:
Pyrrolidine: The parent compound without any substituents, serving as a basic structure for various derivatives.
Properties
IUPAC Name |
2-benzyl-2-tert-butylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-14(2,3)15(10-7-11-16-15)12-13-8-5-4-6-9-13/h4-6,8-9,16H,7,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPILGWOYLSTBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCCN1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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